(3R,4R)-1-[(2,3-dichloro-6-fluorophenyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
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Description
(3R,4R)-1-[(2,3-dichloro-6-fluorophenyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C16H22Cl2FNO2 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound (3R*,4R*)-1-(2,3-dichloro-6-fluorobenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is 349.1011625 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Medicinal Chemistry Applications
- Asymmetric Syntheses of Piperidinones : Research demonstrates the utility of similar molecular frameworks in the asymmetric synthesis of piperidinones, which are critical intermediates in the production of various pharmaceutical agents, including gastroprokinetic agents. For instance, the methodology has been successfully applied in the synthesis of cisapride, highlighting the importance of such structural motifs in medicinal chemistry (Davies et al., 2012).
Protective Group Strategies in Organic Synthesis
- Deprotection Techniques : The deprotection of benzyl and methoxybenzyl esters, which might be structurally related to the compound of interest, plays a crucial role in synthetic organic chemistry. Studies have shown that certain deprotection conditions are compatible with various functional groups, indicating the versatility of these protecting groups in complex synthesis pathways (Horita et al., 1986).
Chemical Synthesis and Characterization
- Novel Asymmetric Derivatives : The synthesis and characterization of novel asymmetric derivatives, such as bis(arylidene)piperidin-4-ones, have been explored for their antitumor activity. These studies showcase the potential biological activities of compounds containing piperidinone and similar moieties (Yao et al., 2018).
Advanced Materials and Chemical Sensing
- Complex Formation and Sensing Applications : Research into the formation of Ln(III) complexes with Schiff base exchange reactions has been investigated for selective sensing applications, demonstrating the potential of structurally related compounds in materials science and chemical sensing (Mo et al., 2019).
Properties
IUPAC Name |
(3R,4R)-1-[(2,3-dichloro-6-fluorophenyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2FNO2/c1-11-9-20(7-5-16(11,21)6-8-22-2)10-12-14(19)4-3-13(17)15(12)18/h3-4,11,21H,5-10H2,1-2H3/t11-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCJZLWKHAMBBY-BDJLRTHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=C(C=CC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=C(C=CC(=C2Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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